AAV2 Epitope Sequence VPQYGYLTL vs. AAV8 Epitope NSLANPGIA: Serotype-Specific CD8+ T Cell Activation
AAV2 Epitope (VPQYGYLTL) is a serotype-specific CD8+ T cell epitope that differs in sequence and MHC binding profile from AAV8-derived epitopes. Direct comparative mapping identified the AAV2 capsid peptide AA373-381 as the immunodominant CTL epitope, whereas AAV8 generates a distinct epitope at AA50-58 (NSLANPGIA) [1]. In HLA-B*0702-expressing cell lines, AAV2 Epitope (VPQYGYLTL) demonstrated specific binding with a detection limit of approximately 10^5 cell surface peptide:MHC I complexes, while cross-reactive AAV1 peptide (IPQYGYLTL) showed distinct binding characteristics [2]. These sequence-specific differences preclude epitope substitution across serotypes for T cell immunomonitoring assays.
| Evidence Dimension | CD8+ T cell epitope sequence and MHC class I specificity |
|---|---|
| Target Compound Data | VPQYGYLTL (AAV2 Epitope, AA373-381) restricted by HLA-B*0702 |
| Comparator Or Baseline | AAV8 capsid peptide AA50-58 (NSLANPGIA); AAV1 cross-reactive peptide IPQYGYLTL |
| Quantified Difference | Distinct, non-cross-reactive sequences with different MHC restriction profiles; limit of detection for AAV2 peptide:MHC I complexes: ~10^5 molecules |
| Conditions | HLA-B*0702-expressing JYA2B7 and SK-MES-1 cell lines; TCR-tetramer staining and flow cytometry; IFN-γ ELISPOT assay in H2b, H2d, and H2k mouse strains |
Why This Matters
Procurement of AAV2 Epitope rather than AAV8 or other serotype-derived peptides is essential for accurate monitoring of AAV2-capsid-specific CD8+ T cell responses in clinical and preclinical gene therapy studies.
- [1] Chen J, Wu Q, Yang P, Hsu HC, Mountz JD. Determination of specific CD4 and CD8 T cell epitopes after AAV2- and AAV8-hF.IX gene therapy. Mol Ther. 2006;13(2):260-269. View Source
- [2] Mingozzi F, et al. Quantifying Capsid Peptide:MHC I Complexes Following Adeno-Associated Virus (AAV) Transduction. Blood. 2007;110(11):3737. View Source
